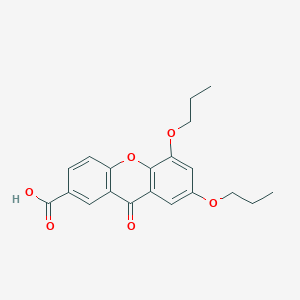
9-Oxo-5,7-dipropoxy-9H-xanthene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Oxo-5,7-dipropoxy-9H-xanthene-2-carboxylic acid is a xanthene derivative known for its unique chemical structure and properties. This compound is characterized by the presence of a xanthene core with propoxy groups at positions 5 and 7, and a carboxylic acid group at position 2. It is used in various scientific research applications due to its distinctive chemical behavior and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Oxo-5,7-dipropoxy-9H-xanthene-2-carboxylic acid typically involves the following steps:
Formation of the xanthene core: The xanthene core can be synthesized through a condensation reaction between a suitable phenol derivative and a phthalic anhydride under acidic conditions.
Introduction of propoxy groups: The propoxy groups are introduced through an etherification reaction using propyl bromide and a base such as potassium carbonate.
Oxidation: The xanthene derivative is then oxidized to introduce the oxo group at position 9 using an oxidizing agent like potassium permanganate.
Carboxylation: Finally, the carboxylic acid group is introduced at position 2 through a carboxylation reaction using carbon dioxide under high pressure and temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
9-Oxo-5,7-dipropoxy-9H-xanthene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The propoxy groups can be substituted with other alkoxy groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkoxides, amines.
Major Products
Oxidation products: Compounds with additional oxo or hydroxyl groups.
Reduction products: Compounds with hydroxyl groups replacing the oxo group.
Substitution products: Compounds with different alkoxy groups replacing the propoxy groups.
Applications De Recherche Scientifique
9-Oxo-5,7-dipropoxy-9H-xanthene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 9-Oxo-5,7-dipropoxy-9H-xanthene-2-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in various biological processes.
Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Oxo-9H-xanthene-2-carboxylic acid: Lacks the propoxy groups, making it less hydrophobic.
7-Methoxy-9-oxo-9H-xanthene-2-carboxylic acid: Contains a methoxy group instead of propoxy groups, altering its chemical properties.
Xanthene-9-carboxylic acid: A simpler structure without the oxo and propoxy groups.
Uniqueness
9-Oxo-5,7-dipropoxy-9H-xanthene-2-carboxylic acid is unique due to the presence of both oxo and propoxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
50541-72-5 |
|---|---|
Formule moléculaire |
C20H20O6 |
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
9-oxo-5,7-dipropoxyxanthene-2-carboxylic acid |
InChI |
InChI=1S/C20H20O6/c1-3-7-24-13-10-15-18(21)14-9-12(20(22)23)5-6-16(14)26-19(15)17(11-13)25-8-4-2/h5-6,9-11H,3-4,7-8H2,1-2H3,(H,22,23) |
Clé InChI |
KLXHNBTYZCCSNX-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=CC2=C(C(=C1)OCCC)OC3=C(C2=O)C=C(C=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[Ethyl-(4-methylphenyl)arsanyl]aniline;nitric acid](/img/structure/B14650705.png)
![4a,7-Ethano-4aH-naphth[1,8a-b]oxirene, octahydro-4,4,7-trimethyl-](/img/structure/B14650710.png)
![Bis[4-(chlorocarbonyl)phenyl] benzene-1,2-dicarboxylate](/img/structure/B14650712.png)
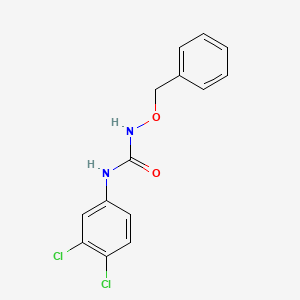
![beta-Alanine, N-[5-(acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]-N-ethyl-, 2-methoxyethyl ester](/img/structure/B14650717.png)
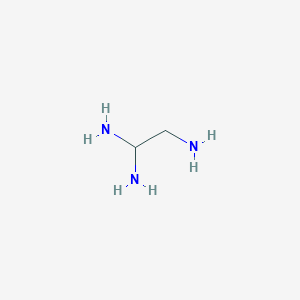
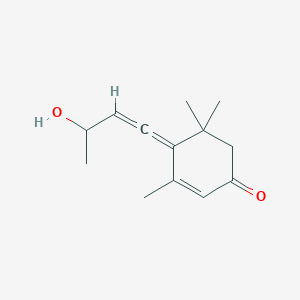
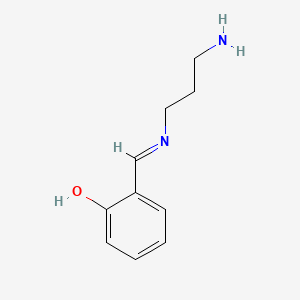
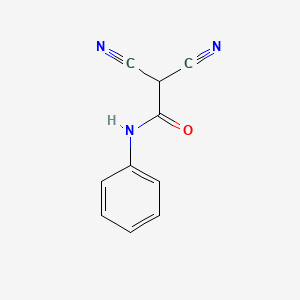
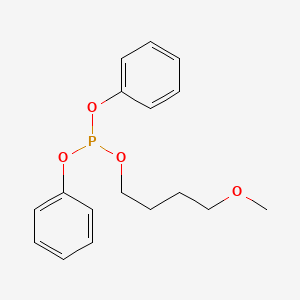
![1,2-Benzenediol, 4-[2-(diethylamino)ethyl]-](/img/structure/B14650747.png)
